molecular formula C22H32O2 B12416525 9-cis-Retinol acetate-d5-1

9-cis-Retinol acetate-d5-1

Cat. No.: B12416525
M. Wt: 333.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-PXSUFOPQSA-N
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Description

9-cis-Retinol acetate-d5-1, also known as 9-cis-Vitamin A acetate-d5, is a deuterium-labeled derivative of 9-cis-Retinol acetate. This compound is a retinal derivative and is primarily used in scientific research. The deuterium labeling is significant as it allows for the tracing and quantitation of the compound during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cis-Retinol acetate-d5-1 involves the deuterium labeling of 9-cis-Retinol acetate. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the compound. This is often achieved through catalytic hydrogenation or other deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized laboratories equipped to handle isotopic labeling. The production process requires precise control of reaction conditions to ensure the incorporation of deuterium at specific positions in the molecule. The use of transition metal-based catalysts, such as palladium complexes, is common in these processes .

Chemical Reactions Analysis

Types of Reactions

9-cis-Retinol acetate-d5-1 undergoes various chemical reactions, including:

    Oxidation: Conversion to 9-cis-Retinoic acid.

    Reduction: Conversion back to 9-cis-Retinol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Can involve nucleophilic reagents under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

9-cis-Retinol acetate-d5-1 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 9-cis-Retinol acetate-d5-1 involves its conversion to 9-cis-Retinoic acid, which then binds to and activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. The activation of these pathways is crucial for its effects on visual function and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    9-cis-Retinoic acid: The active form of 9-cis-Retinol acetate-d5-1.

    All-trans-Retinoic acid: Another form of retinoic acid with different biological activities.

    Alitretinoin: A form of 9-cis-retinoic acid used in the treatment of skin conditions.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracing and quantitation in research studies. This property makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the distribution and transformation of the compound is essential .

Properties

Molecular Formula

C22H32O2

Molecular Weight

333.5 g/mol

IUPAC Name

[(2E,4E,6Z,8E)-6,8-dideuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+/i1D3,9D,12D

InChI Key

QGNJRVVDBSJHIZ-PXSUFOPQSA-N

Isomeric SMILES

[2H]/C(=C(/C(=C/C1=C(CCCC1(C)C)C)/[2H])\C([2H])([2H])[2H])/C=C/C(=C/COC(=O)C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Origin of Product

United States

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